Diethyl 2-hydroxyoctadecyl phosphite
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Overview
Description
Diethyl 2-hydroxyoctadecyl phosphite is an organophosphorus compound known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a phosphite group attached to a long-chain hydrocarbon, making it a valuable intermediate in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-hydroxyoctadecyl phosphite typically involves the reaction of diethyl phosphite with octadecanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as anhydrous Lewis acids, to facilitate the formation of the desired product . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is designed to be efficient and cost-effective, with a focus on minimizing waste and maximizing yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-quality this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-hydroxyoctadecyl phosphite undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonates, which are valuable intermediates in organic synthesis.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions, including temperature, solvent, and catalyst, are carefully selected to optimize the reaction outcomes.
Major Products Formed
The major products formed from the reactions of this compound include phosphonates, reduced phosphites, and various substituted derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals .
Scientific Research Applications
Diethyl 2-hydroxyoctadecyl phosphite has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-carbon bonds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and bioactive molecules.
Medicine: Research has explored its use in the development of antiviral and anticancer agents.
Mechanism of Action
The mechanism of action of diethyl 2-hydroxyoctadecyl phosphite involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by decomposing hydroperoxides, thereby preventing oxidative degradation . Additionally, its derivatives can inhibit specific enzymes, affecting biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to diethyl 2-hydroxyoctadecyl phosphite include:
Diethyl phosphite: A simpler phosphite compound with similar reactivity but lacking the long hydrocarbon chain.
Triethyl phosphite: Another phosphite compound used in organic synthesis, with different physical properties and reactivity.
Phosphonates: Compounds derived from the oxidation of phosphites, with a wide range of applications in chemistry and industry.
Uniqueness
This compound is unique due to its long hydrocarbon chain, which imparts distinct physical and chemical properties. This makes it particularly valuable in applications requiring hydrophobicity and compatibility with organic solvents. Its ability to undergo various chemical reactions also enhances its versatility as a synthetic intermediate .
Properties
CAS No. |
62392-08-9 |
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Molecular Formula |
C22H47O4P |
Molecular Weight |
406.6 g/mol |
IUPAC Name |
diethyl 2-hydroxyoctadecyl phosphite |
InChI |
InChI=1S/C22H47O4P/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(23)21-26-27(24-5-2)25-6-3/h22-23H,4-21H2,1-3H3 |
InChI Key |
SRFKPQLOLTTXLF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(COP(OCC)OCC)O |
Origin of Product |
United States |
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